Sulfuric acid, ammonium copper(2+) salt
Description
Historical Context and Evolution of Tutton's Salts Research
The study of this class of double salts gained significant momentum in the late 19th and early 20th centuries, largely due to the meticulous work of the British crystallographer Alfred Edwin Howard Tutton. wikipedia.orgsapub.org Around 1900, Tutton conducted extensive studies, identifying and characterizing a wide array of these compounds, which subsequently became known as Tutton's salts. wikipedia.org Historically, these salts were of great importance because they could be prepared in high purity, serving as reliable reagents and spectroscopic standards. wikipedia.org
These compounds are also related to naturally occurring minerals; for instance, they are sometimes called Schönites, after the mineral Schönite (K₂Mg(SO₄)₂(H₂O)₆). wikipedia.org The general formula for Tutton's salts can also be written as A₂M(H₂O)₆(SO₄)₂, which more accurately reflects the crystal structure where six water molecules form an octahedral coordination complex with the divalent metal cation, [M(H₂O)₆]²⁺. sapub.org This structural feature is a key characteristic of the entire family. sapub.org Early research focused on their synthesis, stability, and the precise measurement of their crystallographic parameters, laying the groundwork for modern inorganic chemistry and crystallography.
Significance of Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate in Contemporary Inorganic and Materials Chemistry Research
The relevance of ammonium copper(II) sulfate hexahydrate and other Tutton's salts extends well into modern chemistry, where they are investigated for a variety of advanced applications. Their ability to form large, well-defined crystals makes them ideal subjects for crystallization studies and educational demonstrations of double salt formation and metal-ligand coordination. synthetikaeu.comchemville.eu
In materials science, Tutton's salts are gaining attention as promising materials for thermochemical heat storage. mdpi.comresearchgate.net The reversible endothermic removal of their water of hydration presents a mechanism for storing and releasing thermal energy. sapub.org Researchers are actively exploring mixed Tutton salts, where two different divalent cations are incorporated into the crystal lattice, to enhance thermal properties. mdpi.commdpi.com For example, studies on mixed crystals like K₂V₁₋ₓM'ₓ(SO₄)₂(H₂O)₆ (where M' = Co, Ni, Cu, Zn) aim to tailor the dehydration temperature and energy storage density for specific applications. mdpi.com
Academic Research Paradigms and Scope of Investigation
Modern research into ammonium copper(II) sulfate hexahydrate and its analogues follows several key paradigms, focusing on the synthesis, characterization, and theoretical modeling of these materials to understand their structure-property relationships.
Synthesis: The primary method for producing high-quality single crystals of Tutton's salts is the slow isothermal evaporation technique. sapub.orgacs.org This involves dissolving stoichiometric amounts of the constituent simple salts in water and allowing the solvent to evaporate slowly at a controlled temperature, leading to the formation of large, well-ordered crystals. sapub.orgacs.org
Characterization: A multi-technique approach is employed to fully characterize these compounds.
X-ray Diffraction (XRD): Single-crystal and powder XRD are fundamental for determining the crystal structure, including unit cell parameters and space group. mdpi.comiucr.org Tutton's salts consistently crystallize in the monoclinic space group P2₁/a. wikipedia.orgmdpi.com
Spectroscopy: Techniques like Raman and infrared (IR) spectroscopy are used to investigate the vibrational modes of the molecular groups within the crystal, such as the SO₄²⁻ and NH₄⁺ tetrahedra and the [Cu(H₂O)₆]²⁺ octahedron. nih.govacs.org Electron Spin Resonance (ESR) has also been used to study the electronic structure of the copper(II) ion. rit.edu
Thermal Analysis: Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are crucial for studying the dehydration process, thermal stability, and thermochemical properties like dehydration enthalpy. mdpi.comresearchgate.netmdpi.com
Computational Studies: Theoretical investigations, often using Density Functional Theory (DFT), complement experimental findings. nih.gov Computational methods are used to calculate band structures, vibrational frequencies, and to model intermolecular interactions through analyses like Hirshfeld surfaces, which help in understanding the forces that stabilize the crystal lattice. nih.govmdpi.com
The overarching goal of this research is to correlate the chemical composition and crystal structure with the material's physical and chemical properties. By systematically substituting the monovalent and divalent cations or doping the structure, scientists can tune the properties of Tutton's salts for specific applications, from energy storage to novel optical materials. mdpi.comacs.org
Table 2: Crystallographic Data for Ammonium Copper(II) Sulfate Hexahydrate
| Property | Value |
| Chemical Formula | (NH₄)₂Cu(SO₄)₂·6H₂O scbt.com |
| Molar Mass | ~399.8 g/mol scbt.comnih.gov |
| Crystal System | Monoclinic wikipedia.orgresearchgate.net |
| Space Group | P2₁/a wikipedia.orgmdpi.com |
| Appearance | Blue crystalline solid chemville.eu |
Note: Precise unit cell parameters may vary slightly between different experimental determinations.
Properties
CAS No. |
61482-17-5 |
|---|---|
Molecular Formula |
Cu2H8N2O12S3 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
diazanium;dicopper;trisulfate |
InChI |
InChI=1S/2Cu.2H3N.3H2O4S/c;;;;3*1-5(2,3)4/h;;2*1H3;3*(H2,1,2,3,4)/q2*+2;;;;;/p-4 |
InChI Key |
ZZYOZMNFMMELGV-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Crystallization of Ammonium Copper Ii Sulfate Hexahydrate
Advanced Crystal Growth Techniques for High-Purity Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate Single Crystals
Ammonium copper(II) sulfate hexahydrate, a member of the Tutton salt family, is an inorganic double salt that crystallizes from aqueous solutions as a hexahydrate. crystalls.info These crystals are known for their monoclinic structure and are of interest for their unique physical properties. nih.gov The synthesis of high-purity single crystals is paramount for the detailed investigation of these properties.
The slow evaporation solution growth technique is a widely employed and effective method for producing large, high-quality single crystals of ammonium copper(II) sulfate hexahydrate. researchgate.netresearchgate.net The methodology is based on the principle of gradually increasing the solute concentration in a solution by slowly evaporating the solvent at a constant temperature, which leads to spontaneous nucleation and crystal growth.
The typical synthesis involves the preparation of a saturated aqueous solution from stoichiometric amounts of copper(II) sulfate and ammonium sulfate. crystalls.infoscribd.com For instance, a common procedure involves dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot distilled water, often separately, before mixing the solutions. crystalls.infochegg.comyoutube.com The mixture is stirred intensely to ensure homogeneity. crystalls.info The resulting solution is then filtered to remove any insoluble impurities and transferred to a crystallizing dish. youtube.com
Optimization of this method focuses on controlling the rate of evaporation and maintaining thermal stability. To achieve slow evaporation, the container is typically covered, leaving a small opening for the solvent vapor to escape. This process is conducted in a vibration-free environment at a constant, often room, temperature. Allowing the solution to evaporate over an extended period, such as 24 hours or more, promotes the formation of well-defined, beautiful cyan-colored crystals. youtube.com After the growth period, the crystals are harvested from the mother liquor and carefully dried. chegg.com
The final morphology, size, and quality of ammonium copper(II) sulfate hexahydrate crystals are highly sensitive to several experimental parameters. Precise control over these factors is essential for obtaining crystals with desired characteristics.
Stoichiometry of Reactants: The molar ratio of the constituent salts, copper(II) sulfate and ammonium sulfate, in the growth solution significantly affects the crystal's appearance. An excess of one of the sulfates can lead to alterations in the crystal's shape, while a surplus of ammonium sulfate has been observed to cause the resulting crystals to become cloudy or opaque. crystalls.info
pH of the Solution: The acidity or basicity of the crystallization medium has a substantial impact on the crystal's form and clarity. The addition of compounds that create buffer solutions, such as acetic acid or ammonium dihydrophosphate, can profoundly influence both the shape and opacity of the grown crystals. crystalls.info
Presence of Impurities/Additives: The introduction of other ions into the growth solution can modify the crystal's properties. For example, small additions of zinc-ammonium sulfate or magnesium-ammonium sulfate can result in a lighter-colored crystal. crystalls.info The color and other physical properties of the crystals are directly influenced by such ionic substitutions within the lattice.
The following table summarizes the key parameters and their effects on the crystallization process.
Table 1: Parameters Affecting Crystal Growth
| Parameter | Effect on Crystal Properties |
|---|---|
| Reactant Stoichiometry | An excess of one sulfate alters crystal shape; excess ammonium sulfate causes cloudiness. crystalls.info |
| Solution pH | The use of buffer solutions significantly impacts both crystal shape and opacity. crystalls.info |
| Ionic Impurities | The addition of zinc or magnesium salts can lead to a lightening of the crystal's color. crystalls.info |
Synthesis and Characterization of Mixed-Metal Tutton's Salts Incorporating Copper(II)
Tutton's salts are a class of isomorphous compounds with the general formula A₂B(XO₄)₂·6H₂O, where 'A' is a monovalent cation (like NH₄⁺) and 'B' is a divalent metal cation (like Cu²⁺ or Ni²⁺). researchgate.net By incorporating more than one type of divalent metal cation into the crystal lattice, mixed-metal Tutton's salts can be synthesized, leading to materials with tunable properties.
Ammonium nickel-copper sulfate hexahydrate, with the general formula (NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O, is a prominent example of a mixed-metal Tutton's salt. researchgate.netresearchgate.net The synthesis of these crystals is achieved by extending the slow evaporation solution technique to a solution containing salts of both divalent metals. researchgate.net
The preparation begins by dissolving stoichiometric amounts of ammonium sulfate, nickel(II) sulfate, and copper(II) sulfate in distilled water to create a homogeneous aqueous solution. The ratio of nickel to copper in the solution determines the final composition 'x' in the crystal. The solution is then allowed to evaporate slowly at a constant temperature, leading to the co-crystallization of the mixed-metal salt. This method allows for the formation of a continuous series of solid solutions between the pure ammonium copper sulfate and ammonium nickel sulfate end-members. The resulting crystals exhibit properties that are a hybrid of the two, such as altered optical transmittance, which makes them promising for applications like UV light filters. researchgate.net
Controlled doping involves the intentional introduction of a small amount of a different ion (dopant) into the host crystal lattice to modify its physical properties. In the case of ammonium copper(II) sulfate hexahydrate, divalent cations such as Mg²⁺, Zn²⁺, Co²⁺, or Mn²⁺ can be used as dopants, substitutionally replacing some of the Cu²⁺ ions. crystalls.infonih.gov This strategy is a powerful tool for fine-tuning the material's characteristics.
The doping process is typically carried out using the slow isothermal evaporation method, where a small, calculated amount of a salt of the dopant cation is added to the main crystallization solution. acs.org The impact of these dopants can be significant:
Color Modification: As noted earlier, the addition of zinc-ammonium sulfate or magnesium-ammonium sulfate can lighten the characteristic blue color of the copper-containing salt. crystalls.info
Thermal Stability: Doping can alter the intermolecular interactions within the crystal. The introduction of dopants can fill empty spaces in the lattice, strengthening the structure and potentially increasing the thermal stability and the initial degradation temperature of the crystal. acs.org
Optical and Electronic Properties: The incorporation of different divalent cations modifies the local environment around the metal centers, which in turn affects the electronic structure and optical absorption/transmittance properties of the crystal. researchgate.netdtu.dk For example, the study of copper(II) ions doped into zinc Tutton's salt provides insights into the electronic behavior of the hexaaquacopper(II) ion. dtu.dk
The ability to create these mixed and doped crystals opens avenues for designing materials with specific thermal, optical, or magnetic properties tailored for various technological applications. researchgate.netacs.org
The following table lists the chemical compounds mentioned in this article.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic acid |
| Ammonium copper(II) sulfate hexahydrate |
| Ammonium dihydrophosphate |
| Ammonium nickel-copper sulfate hexahydrate |
| Ammonium sulfate |
| Copper(II) sulfate |
| Copper(II) sulfate pentahydrate |
| Magnesium-ammonium sulfate |
| Nickel(II) sulfate |
Advanced Structural Elucidation and Crystallographic Investigations
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. For ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, SCXRD has provided a wealth of information regarding its crystallographic symmetry, unit cell dimensions, and the bonding environment of its constituent ions.
Precise Determination of Monoclinic Space Group (P2₁/a or P2₁/c) and Unit Cell Parameters
Ammonium copper(II) sulfate hexahydrate crystallizes in the monoclinic system. crystalls.info Detailed SCXRD studies have unambiguously assigned its space group as P2₁/c (No. 14), a common centrosymmetric space group for monoclinic crystals. ucl.ac.uk This space group is characterized by a two-fold screw axis (2₁) and a c-glide plane. ucl.ac.uk The choice of P2₁/c over the equivalent P2₁/a is a matter of convention related to the selection of the unit cell axes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.2105 Å |
| b | 12.3795 Å |
| c | 6.3016 Å |
| α | 90° |
| β | 106.118° |
| γ | 90° |
Data sourced from reference crystalls.info.
Detailed Elucidation of Copper(II) Coordination Environment and Jahn-Teller Distortions in [Cu(H₂O)₆]²⁺
SCXRD analysis has precisely quantified these bond lengths, revealing a tetragonally elongated octahedral geometry. nih.gov The distortion is not static but can be influenced by factors such as temperature, pressure, and isotopic substitution. nih.govacs.org
| Bond Type | Bond Length (Å) |
|---|---|
| Cu-O (axial) | 2.281(1) |
| Cu-O (equatorial) | 2.007(1) |
| Cu-O (equatorial) | 1.975(1) |
Data from a neutron diffraction study on a partially deuterated sample, consistent with X-ray diffraction findings. Sourced from reference nih.gov.
Characterization of Extensive Hydrogen Bonding Networks and Their Role in Crystal Packing
The crystal structure of ammonium copper(II) sulfate hexahydrate is consolidated by an extensive and intricate network of hydrogen bonds. These interactions occur between the hydrogen atoms of the ammonium cations (NH₄⁺) and the aqua ligands ([Cu(H₂O)₆]²⁺) and the oxygen atoms of the sulfate anions (SO₄²⁻).
In-situ Temperature- and Pressure-Dependent Structural Transformations
The compound exhibits fascinating structural dynamics when subjected to changes in temperature and pressure. In-situ SCXRD studies have been instrumental in observing these transformations in real-time.
Temperature Dependence: As the temperature is raised above approximately 200 K, the intermediate and longest Cu-O bond lengths of the Jahn-Teller distorted [Cu(H₂O)₆]²⁺ ion begin to converge. acs.org This indicates a dynamic averaging of the distortion, where the complex fluctuates between different orientations of the elongated axis. This thermal behavior is understood to be dominated by cooperative interactions between the copper complexes, mediated through the hydrogen-bonding network. acs.org
Pressure Dependence: Applying hydrostatic pressure also induces significant structural changes. For the deuterated analogue, a distinct structural change occurs between 1 bar and 1.5 kbar at room temperature. figshare.com This transformation involves a 90° switch in the direction of the elongated Jahn-Teller axis of the [Cu(D₂O)₆]²⁺ ion. figshare.com This switch is accompanied by a rearrangement of the hydrogen-bonding interactions involving the ammonium cations, highlighting the delicate interplay between the electronic effects within the copper complex and the packing forces of the surrounding lattice. figshare.com
Neutron Diffraction Studies
While X-ray diffraction is highly effective for locating heavier atoms like copper and sulfur, it is less sensitive to the positions of light atoms such as hydrogen. Neutron diffraction provides a powerful complementary technique, as neutrons are scattered by atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier elements.
Accurate Localization of Hydrogen/Deuterium (B1214612) Atoms within the Crystal Lattice
Neutron diffraction studies, particularly on deuterated samples to reduce incoherent scattering, have been crucial for the precise localization of hydrogen/deuterium atoms within the crystal structure of ammonium copper(II) sulfate. nih.gov This accuracy is essential for a complete and unambiguous characterization of the hydrogen-bonding network discussed previously. uq.edu.au
By determining the exact positions of the deuterium atoms in (ND₄)₂Cu(D₂O)₆₂, researchers have been able to map out the specific donor-acceptor distances and angles in the N-D···O and O-D···O hydrogen bonds. nih.gov This detailed information has confirmed the critical role of these bonds in mediating the cooperative interactions that drive the temperature- and pressure-induced phase transitions and influence the orientation of the Jahn-Teller distortion. nih.govuq.edu.au
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for the phase identification and crystallinity assessment of polycrystalline materials like sulfuric acid, ammonium copper(2+) salt. The method provides a fingerprint of the crystalline phases present in a bulk sample by comparing the experimental diffraction pattern with reference patterns from databases like the Powder Diffraction File (PDF). researchgate.net
In the analysis of materials synthesized from copper sulfate and ammonium-containing solutions, PXRD is crucial for confirming the formation of the desired double salt and identifying any crystalline impurities. For example, in related syntheses involving copper sulfate and ammonia (B1221849), heat treatment can lead to the formation of various phases such as Cu₄SO₄(OH)₆, Cu₂OSO₄, and CuO, all of which can be identified and distinguished by their unique PXRD patterns. researchgate.net
The degree of crystallinity can also be assessed using PXRD. The diffraction pattern of a crystalline material consists of sharp peaks, while amorphous content contributes to a broad halo. By analyzing the relative intensities of the crystalline peaks to the amorphous halo, the degree of crystallinity can be determined. ajol.info For complex systems, advanced techniques like Rietveld refinement can be employed. This method involves fitting the entire experimental powder pattern with a calculated profile based on the crystal structure, allowing for the quantification of different crystalline phases and the amorphous content, while also accounting for factors like preferred orientation and crystallite size. ajol.info
PXRD is an invaluable tool for monitoring structural changes and phase transformations as a function of temperature. By collecting diffraction patterns at various temperatures, one can observe shifts in peak positions (indicating lattice expansion or contraction), the appearance of new peaks (signifying a phase transition to a new crystal structure), or the disappearance of existing peaks.
For instance, studies on ammonium sulfate have shown it undergoes phase transitions at different temperatures, which can be readily tracked with PXRD. researchgate.netnii.ac.jp Similarly, related compounds like ammonium nitrate (B79036) exhibit a sequence of temperature-dependent phase transitions (e.g., Phase IV → III → II → I) that are well-documented using thermal analysis and PXRD. mdpi.com These transitions are associated with changes in crystal structure and specific volume. mdpi.com The ability to track these transformations is critical, as they can significantly impact the material's physical properties. In studies of ammonium nitrate emulsions, PXRD has been used to follow the slow crystallization from a supercooled aqueous solution into different solid phases (Phase IV and Phase II) over several months at room temperature. ajol.info
Microscopic and Morphological Investigations of Crystal Imperfections and Defects
The study of crystal imperfections and defects is essential for understanding the real structure of crystalline materials and its influence on their properties. Microscopic techniques, particularly optical and electron microscopy, are employed to visualize and characterize these deviations from the ideal crystal lattice.
In crystals of ammonium sulfate, chemical etching followed by optical and scanning electron microscopy (SEM) has been used to reveal defects on the crystal faces. researchgate.net These investigations have successfully identified growth features such as growth hillocks, spirals, and layers on the as-grown faces. researchgate.net Furthermore, a direct correspondence between etch pits observed on the crystal surface and the underlying dislocation behavior has been established, providing insight into the crystal's growth mechanism and defect structure. researchgate.net While this specific study was on ammonium sulfate, the techniques are directly applicable to the investigation of imperfections in the double salt, this compound. The growth of single crystals from a nonaqueous solvent mixture of sulfuric acid and ammonium sulfate has been described as a method to obtain specimens suitable for such fundamental investigations. nih.gov Electron microscopy, in general, is a powerful tool for revealing various structural imperfections, understanding their formation mechanisms, and correlating them with the material's properties. rsc.org
Spectroscopic Probes of Electronic Structure and Vibrational Dynamics
Vibrational Spectroscopy
Vibrational spectroscopy serves as a powerful tool for identifying the constituent functional groups and understanding the molecular dynamics within the crystal lattice of ammonium (B1175870) copper(II) sulfate (B86663).
FTIR spectroscopy reveals the characteristic vibrational modes of the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, as well as the coordinated water molecules (M-H₂O). The spectra are typically complex, with distinct regions corresponding to the stretching and bending vibrations of these groups.
The ammonium ion exhibits characteristic N-H stretching frequencies. For instance, in the related compound tetra-amminocopper(II) sulfate monohydrate ([Cu(NH₃)₄]SO₄·H₂O), a vibrational band observed at 3144 cm⁻¹ is assigned to the N-H stretching mode, indicating the coordination of the ammonia-related groups to the copper center. ijses.com The presence of water of hydration is identified by a broad O-H stretching band, which for the same related compound appears around 2251 cm⁻¹. ijses.com
The sulfate group, a tetrahedral ion, has four fundamental modes of vibration. In the solid state, the symmetry of the SO₄²⁻ ion can be lowered due to crystal packing forces, leading to the splitting of degenerate modes and the appearance of otherwise infrared-inactive modes. A peak observed around 1313 cm⁻¹ in tetra-amminocopper(II) sulfate monohydrate is suggestive of the S=O stretching vibration. ijses.com The librational modes of the coordinated water molecules, which are hindered rotational motions, typically appear at lower frequencies.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (of NH₃) | Stretching (ν) | 3144 | ijses.com |
| O-H (of H₂O) | Stretching (ν) | 2251 | ijses.com |
| S=O (of SO₄²⁻) | Stretching (ν) | 1313 | ijses.com |
Raman spectroscopy complements FTIR by providing information on the internal vibrational modes, particularly those that are symmetric and less active in the infrared spectrum. It is also a sensitive probe of lattice dynamics and the orientation of molecules within the crystal.
For the sulfate ion in an aqueous solution of ammonium sulfate, four distinct Raman-active bands are observed. The symmetric stretching mode (ν₁) appears as a strong, polarized band around 981.4 cm⁻¹. The doubly degenerate symmetric bending mode (ν₂) is found at approximately 452 cm⁻¹. The triply degenerate asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are observed near 1110 cm⁻¹ and 617 cm⁻¹, respectively. In the solid state of ammonium copper(II) sulfate, these modes may shift in frequency and split due to the crystalline environment.
Low-frequency Raman spectroscopy is particularly useful for studying lattice dynamics, revealing information about the translational and rotational motions of the [Cu(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻ ions as a whole within the crystal lattice.
| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) |
|---|---|---|
| ν₁ (Symmetric Stretch) | a₁ | 981.4 |
| ν₂ (Symmetric Bend) | e | 452 |
| ν₃ (Asymmetric Stretch) | f₂ | 1110 |
| ν₄ (Asymmetric Bend) | f₂ | 617 |
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy provides insights into the d-orbital energies of the copper(II) ion and its coordination environment.
The characteristic blue color of ammonium copper(II) sulfate hexahydrate arises from the absorption of light in the red-orange region of the visible spectrum. This absorption is due to electronic transitions between the 3d orbitals of the Cu²⁺ ion, which are split in energy by the electrostatic field of the surrounding ligands (six water molecules in an octahedral arrangement). These are known as d-d transitions.
For the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, a broad absorption band with a maximum (λmax) is typically observed around 780-800 nm. In an ammoniacal solution of copper sulfate, where water ligands are replaced by ammonia (B1221849), this absorption maximum shifts to shorter wavelengths. For the tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, the λmax is in the range of 600-620 nm. researchgate.net A shift in the absorption maximum from 600 nm for a copper ammonium sulfate solution to 573 nm upon reaction has also been reported. researchgate.net The position and intensity of the d-d absorption band are sensitive to the nature of the ligands and the coordination geometry around the copper(II) ion.
| Complex Ion | Coordination Environment | λmax (nm) | Reference |
|---|---|---|---|
| [Cu(H₂O)₆]²⁺ | Octahedral (Aqua ligands) | ~800 | |
| [Cu(NH₃)₄(H₂O)₂]²⁺ | Octahedral (Ammonia/Aqua ligands) | 600-620 | researchgate.net |
| Ammoniacal Copper Sulfate Solution | Mixed Ammonia/Aqua/Sulfate | 600 | researchgate.net |
While many copper(II) complexes are not strongly luminescent at room temperature due to efficient non-radiative decay pathways, photoluminescence can be observed under certain conditions, such as at low temperatures or when the Cu²⁺ ion is incorporated as a dopant into a host crystal lattice. The study of copper-doped Tutton's salts, a class of compounds to which ammonium copper(II) sulfate belongs, can reveal details about the excited electronic states and energy transfer processes.
The luminescence of Cu²⁺-doped crystals often originates from the lowest energy d-d excited state. The emission wavelength and intensity are highly dependent on the host lattice, the symmetry of the copper site, and the presence of defects. For example, studies on other copper-doped materials have shown that the interactions between copper ions and the host lattice can significantly alter the photoluminescence properties. While specific photoluminescence data for undoped ammonium copper(II) sulfate is not widely reported, the principles derived from studies of related doped materials are applicable. For instance, in Cu-doped AgInS₂ nanocrystals, the introduction of copper creates discrete mid-gap states that play a crucial role in the photoluminescence mechanism. nih.govnsf.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the Cu²⁺ ion with its d⁹ electronic configuration (one unpaired electron). EPR provides detailed information about the electronic structure, symmetry of the coordination environment, and the nature of the bonding between the copper ion and its ligands.
The EPR spectrum of ammonium copper(II) sulfate hexahydrate is characterized by its g-factors and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is anisotropic for copper(II) in a non-cubic environment, meaning its value depends on the orientation of the crystal in the magnetic field. For ammonium copper sulfate hexahydrate, the principal g-values have been determined as gz = 2.360, gx = 2.070, and gy = 2.218. rsc.org The deviation of these values from the free electron g-value (2.0023) is due to spin-orbit coupling.
The spectrum also exhibits hyperfine splitting due to the interaction of the electron spin with the nuclear spin of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). This interaction splits the EPR signal into a characteristic pattern of four lines.
| Parameter | Value | Reference |
|---|---|---|
| gz | 2.360 ± 0.002 | rsc.org |
| gx | 2.070 ± 0.001 | rsc.org |
| gy | 2.218 | rsc.org |
Detailed Analysis of Copper(II) Spin States and Ligand Field Symmetries
Electron Paramagnetic Resonance (EPR) spectroscopy serves as a powerful tool for probing the paramagnetic nature of the Copper(II) ion in ammonium copper(II) sulfate. The Cu(II) ion, with its d⁹ electron configuration, possesses an unpaired electron, making it EPR active. The EPR spectrum of a single crystal of ammonium copper(II) sulfate hexahydrate provides detailed information about the g-values, which are characteristic of the local electronic environment of the copper ion. For this compound, the experimentally determined g-values are g_z = 2.360 ± 0.002, g_x = 2.070 ± 0.001, and g_y = 2.218. rit.edu
The anisotropy observed in the g-values indicates a departure from perfect octahedral symmetry around the Cu(II) ion. In an ideal octahedral field, the ground state would be orbitally non-degenerate, leading to an isotropic g-value close to the free-electron value of ~2.0023. The observed anisotropy is a direct consequence of the ligand field, which lifts the degeneracy of the d-orbitals. The Cu(II) ion in this salt is coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ complex. The geometry of this complex is a tetragonally distorted octahedron, a classic example of the Jahn-Teller effect. wikipedia.org This distortion, typically an elongation along one axis, further splits the d-orbital energy levels, resulting in the observed anisotropic g-values.
Detection and Characterization of Dynamic Jahn-Teller Effects
In the deuterated Tutton salt, (ND₄)₂Cu(D₂O)₆₂, X-ray diffraction studies at various temperatures have shown that the intermediate and longest Cu-O bond lengths of the Jahn-Teller distorted octahedral Cu(D₂O)₆²⁺ ion progressively converge as the temperature is raised above approximately 200 K. acs.org This observation, along with accompanying partial rotations of the ammonium and sulfate groups, is indicative of a dynamic Jahn-Teller effect. The EPR spectra of this compound exhibit a similar temperature-dependent behavior of the g-values, further supporting the presence of dynamic distortions. acs.org At lower temperatures, the distortion is more static, but as thermal energy increases, the complex can overcome the energy barrier between different distorted geometries, leading to a time-averaged, more symmetric structure. This dynamic averaging is reflected in the convergence of the EPR parameters.
Temperature and Deuteration Dependence of EPR Parameters and Relaxation Phenomena
The EPR parameters of ammonium copper(II) sulfate are sensitive to both temperature and isotopic substitution (deuteration). As the temperature increases, the EPR g-values of deuterated ammonium copper(II) sulfate hexahydrate show a progressive convergence, mirroring the changes in Cu-O bond lengths observed in X-ray diffraction. acs.org This behavior is attributed to a Boltzmann thermal distribution between two energy states that differ in the orientation of the Cu(D₂O)₆²⁺ ion within the lattice. acs.org However, a simple two-state model is insufficient to fully explain the behavior of the pure (non-doped) compound, suggesting that cooperative interactions between the Jahn-Teller active complexes, mediated by the hydrogen-bonding network, play a significant role. acs.org
Deuteration, the replacement of hydrogen with deuterium (B1214612), also has a notable impact on the structure and EPR spectra. A study on partially deuterated ammonium hexaaquacopper(II) sulfate revealed that the structure changes abruptly from that of the pure hydrogenous salt to that of the fully deuterated salt at approximately 50% deuteration. nih.gov The temperature dependence of the EPR spectrum of a ~42% deuterated compound indicates a thermal equilibrium between the two structural forms near room temperature. nih.gov This suggests that deuteration influences the hydrogen-bonding distances, which in turn affects the structural modifications and the cooperative nature of the Jahn-Teller distortions. nih.gov
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
Local Structure Determination and Bond Distances Around Copper(II) Ions
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a compound. The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides information about the coordination number, identity of neighboring atoms, and the interatomic distances around the absorbing atom.
For copper(II) sulfate compounds, EXAFS studies have been instrumental in elucidating the local environment of the Cu(II) ions. In solid copper(II) sulfate pentahydrate (CuSO₄·5H₂O), EXAFS analysis reveals that the copper ion is coordinated to four water molecules in the equatorial plane and two sulfate oxygens in the axial positions. nih.gov The mean Cu–O equatorial bond distance determined by EXAFS is 1.959(3) Å. nih.gov Notably, the EXAFS data discerns two different axial Cu–O bond distances of 2.22(1) and 2.38(1) Å, highlighting the Jahn-Teller distorted octahedral geometry. nih.gov This level of detail can sometimes surpass that of crystallography, which may report an average structure with higher symmetry. nih.govacs.org
In aqueous solutions of copper(II) sulfate, EXAFS studies show that the hydrated copper(II) ion exists as a [Cu(H₂O)₆]²⁺ complex. The best fit for the EXAFS data is achieved with a model that includes four equatorial Cu–O bond distances at 1.956(3) Å and two distinct axial Cu–O distances of 2.14(2) and 2.32(2) Å. nih.gov This confirms that the Jahn-Teller distortion persists in solution, resulting in a non-centrosymmetric complex. nih.govacs.org
| Compound/State | Coordination Environment | Mean Equatorial Cu-O Distance (Å) | Axial Cu-O Distances (Å) | Reference |
|---|---|---|---|---|
| Copper(II) sulfate pentahydrate (solid) | Distorted Octahedral | 1.959(3) | 2.22(1) and 2.38(1) | nih.gov |
| Copper(II) sulfate (aqueous solution) | Distorted Octahedral | 1.956(3) | 2.14(2) and 2.32(2) | nih.gov |
Insights into Copper(II) Oxidation State and Coordination in Solution and Solid State
The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For copper compounds, the position and features of the Cu K-edge provide valuable insights. Generally, an increase in the oxidation state of copper leads to a shift of the absorption edge to higher energies. icm.edu.pl
In the case of ammonium copper(II) sulfate, the copper is in the +2 oxidation state. The XANES spectra of Cu(II) complexes typically exhibit a weak pre-edge feature corresponding to the formally dipole-forbidden 1s → 3d transition. amazonaws.com The intensity and position of this pre-edge peak, as well as the features of the main absorption edge (1s → 4p transitions), are characteristic of the coordination environment. For instance, square-planar and tetragonally distorted octahedral geometries, common for Cu(II) due to the Jahn-Teller effect, give rise to distinct XANES features. chemrxiv.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For copper compounds, XPS is particularly useful for distinguishing between different oxidation states, such as Cu(0), Cu(I), and Cu(II).
The XPS spectrum of a Cu(II) compound, such as ammonium copper(II) sulfate, is characterized by specific features in the Cu 2p region. The Cu 2p spectrum consists of two main peaks, the Cu 2p₃/₂ and Cu 2p₁/₂, due to spin-orbit coupling. A key diagnostic feature for the presence of Cu(II) is the appearance of strong "shake-up" satellite peaks at higher binding energies relative to the main Cu 2p peaks. nih.govresearchgate.net These satellites arise from a multi-electron process where a core electron photoemission is accompanied by the excitation of a valence electron from a ligand-to-metal charge transfer. The absence of these satellites is a strong indicator of Cu(I) or Cu(0) species. nih.gov
The binding energies of the Cu 2p peaks themselves also provide information about the chemical state. However, the binding energies for Cu(0) and Cu(I) can be very similar, making unambiguous identification based solely on the main peak positions challenging. researchgate.net In contrast, the presence and intensity of the shake-up satellites provide a clear signature for Cu(II). For copper sulfate, the Cu 2p₃/₂ peak is typically observed around 934-936 eV, accompanied by characteristic satellite structures. researchgate.net The analysis of these spectral features allows for the confirmation of the Cu(II) oxidation state on the surface of ammonium copper(II) sulfate and can be used to monitor any surface chemical changes, such as reduction or changes in coordination.
| Oxidation State | Cu 2p₃/₂ Binding Energy (eV) | Shake-up Satellites | Reference |
|---|---|---|---|
| Cu(0) / Cu(I) | ~932.7 - 932.8 | Absent | researchgate.net |
| Cu(II) | ~934 - 936 | Present | nih.govresearchgate.net |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying solid-state systems like ammonium (B1175870) copper(II) sulfate (B86663) due to its favorable balance of computational cost and accuracy. It is used to analyze structural stability, electronic properties, and spectroscopic characteristics. researchgate.netacs.org
| Property | Calculated Value | Method |
|---|---|---|
| Electronic Band Gap | 4.80 - 6.07 eV | DFT |
| Material Type | Dielectric | DFT |
Simulation of Vibrational Spectra and Comprehensive Mode Assignments
The vibrational properties of ammonium copper(II) sulfate have been extensively investigated by combining experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy with DFT calculations. researchgate.net Theoretical simulations are crucial for the accurate assignment of the numerous vibrational modes present in this complex crystal, which contains [Cu(H₂O)₆]²⁺ octahedra, NH₄⁺ and SO₄²⁻ tetrahedra, and a network of hydrogen bonds. researchgate.netacs.org
DFT calculations can predict vibrational frequencies, infrared intensities, and Raman activities. researchgate.net These theoretical spectra are then compared with experimental measurements to assign specific peaks to the vibrational modes of the constituent ionic fragments, such as the stretching and bending modes of NH₄⁺, the internal modes of the SO₄²⁻ anion, and the vibrations associated with the coordinated water molecules in the [Cu(H₂O)₆]²⁺ complex. researchgate.nettu.edu.yeresearchgate.net This correlative approach allows for a detailed understanding of how intermolecular interactions, like hydrogen bonding, influence the vibrational characteristics of the compound. tu.edu.ye
Analysis of Bonding Characteristics, Charge Distribution, and Cohesive Energy
Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) can be applied to DFT results to quantify charge distribution and describe the nature of intermolecular interactions. uctm.edu For Tutton salts, Hirshfeld surface analysis based on DFT calculations reveals that hydrogen bonds (O···H/H···O interactions) are the dominant intermolecular forces, contributing significantly to the structural stability of the crystal system. researchgate.net In (NH₄)₂Cu(SO₄)₂·6H₂O, these interactions account for a substantial portion of the close contacts within the crystal lattice. researchgate.net
Investigation of Copper(II) Coordination Geometries and Jahn-Teller Stabilization Energies
The coordination environment of the copper(II) ion in this salt is a classic example of the Jahn-Teller effect. The Cu²⁺ ion (a d⁹ system) in an octahedral field has a degenerate electronic ground state (²Eg), which is unstable. researchgate.net To remove this degeneracy and achieve a lower energy state, the [Cu(H₂O)₆]²⁺ octahedron undergoes a geometric distortion. researchgate.netresearchgate.net DFT calculations are well-suited to model this phenomenon, accurately predicting the distorted coordination geometry, which typically involves an elongation of two axial Cu-O bonds and a shortening of the four equatorial Cu-O bonds. researchgate.net
| Parameter | Description | Typical Consequence |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | Removal of electronic degeneracy |
| Cu-O Bonds | 4 short equatorial, 2 long axial | Tetragonal elongation |
| Driving Force | Jahn-Teller Effect | Increased energetic stability |
Modeling of Catalytic Reaction Mechanisms
While there is a lack of specific research on the catalytic applications of bulk ammonium copper(II) sulfate itself, DFT is a standard tool for modeling reaction mechanisms involving copper(II) active sites in various catalysts. For instance, DFT calculations have been instrumental in elucidating the decomposition of nitrogen oxides (NO) over copper-exchanged zeolites like Cu-ZSM-5. rsc.org
In such studies, DFT is used to calculate the structures and energetics of reactants, products, intermediates, and transition states. rsc.org For the decomposition of NO over Cu-ZSM-5, calculations have investigated proposed intermediates such as a (zeolite)Cu(NO)(NO₂) species. rsc.org This modeling provides insights into reaction pathways, activation energies, and the role of the copper ion's oxidation state (Cu(II) vs. Cu(I)) in catalytic activity. rsc.org This serves as a powerful example of how DFT could be applied to predict potential catalytic functions should ammonium copper(II) sulfate or related materials be considered for such roles.
Ab Initio Quantum Chemical Calculations
Beyond DFT, other ab initio (from first principles) quantum chemical methods have been applied to study ammonium copper(II) sulfate and related systems. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are often more computationally demanding but can provide benchmark results for certain properties. researchgate.netresearchgate.net
Ab initio calculations have been used to investigate the vibrational modes of the ionic fragments within the Tutton salt structure. acs.org For example, Hessian calculations on the Hartree-Fock platform have been used to study the vibrational modes of the octahedral [M(H₂O)₆]²⁺ and tetrahedral NH₄⁺ and SO₄²⁻ components. researchgate.net Furthermore, methods like MP2 have been employed to study the structures and stabilities of solvated Cu²⁺ ions, which provides a basis for understanding the coordination complex within the crystal. researchgate.net These higher-level calculations are valuable for validating results from DFT and for providing a deeper understanding of electron correlation effects, which can be important in transition metal complexes. acs.orgresearchgate.net
High-Level Modeling of Hydrated and Mixed Ammine-Aqua Copper(II) Complexes
High-level computational models, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the structure and stability of hydrated and mixed ammine-aqua copper(II) complexes of the type [Cu(NH₃)ₘ(H₂O)ₙ]²⁺. researchgate.net
Quantum chemical studies indicate that for Cu(II) systems, four- and five-coordinated structures are among the most stable, irrespective of the specific ligands involved. researchgate.net DFT calculations, using functionals like B3LYP and B3PW91 with extended basis sets, have been employed to optimize the geometries of these complexes. researchgate.netresearchgate.net These studies reveal that in mixed ammine-aqua environments, the more polarizable ammonia (B1221849) molecules form stronger bonds with the copper center and preferentially occupy the first solvation shell. researchgate.net
The modeling extends to the influence of the second solvation shell. The presence of ligands in the second shell, connected via hydrogen bonds to the primary shell, can shorten the Cu-N and Cu-O bond distances. This is attributed to a decrease in the electron density of the N-H or O-H bonds in the primary ligand as they interact with the second shell, which in turn strengthens the dative bond to the copper ion. researchgate.net Static DFT and ab initio molecular dynamics simulations have shown that for complexes like [Cu(H₂O)ₙ]²⁺ and [Cu(NH₃)ₙ]²⁺ where n > 4, the additional ligands prefer to be hydrogen-bonded to the primary shell rather than occupying the axial positions. acs.org This arrangement creates a strong network of hydrogen bonds that stabilizes a planar tetragonal primary hydration shell. acs.org
| Computational Method | System Studied | Key Findings |
| DFT (B3PW91/6-31+G(d)) | [Cu(NH₃)ₘ(H₂O)ₙ]²⁺ | Four-coordinated complexes are most stable for Cu(II). NH₃ preferentially occupies the first solvation shell. researchgate.net |
| DFT & Ab Initio MD | [Cu(H₂O)ₙ]²⁺, [Cu(NH₃)ₙ]²⁺ | For n>4, ligands prefer the second solvation shell, stabilizing a planar primary shell via H-bonds. acs.org |
| DFT (B3LYP) & COSMO | [Cu(H₂O)ₙ]²⁺ | In the aqueous phase, five-coordinate square-pyramidal geometry is more stable. researchgate.net |
Energetic Analysis of Intermolecular Interactions and Hydrogen Bonding
The stability of ammonium copper(II) sulfate is deeply rooted in a complex network of intermolecular interactions and hydrogen bonds. Energetic analyses from computational studies quantify these interactions, providing insight into the compound's structure and properties.
Calculations of stabilization energies (ΔEₛₜₐᵦ) are used to compare the stability of different complex configurations. For mixed ammine-aqua Cu(II) complexes, it has been found that ammine complexes are generally the most stable. researchgate.netresearchgate.net The energetic preference for water molecules to form hydrogen bonds with the primary solvation shell, rather than coordinating directly to the copper ion in an axial position, can be significant, with a preference of about 20–35 kJ/mol. acs.org For ammonia, this preference is smaller but still favors hydrogen bonding. acs.org
| Interaction Type | Energetic Contribution | Structural Implication |
| Ligand-Copper Bond | High stabilization energy, stronger for NH₃ than H₂O. researchgate.net | Preferential coordination of ammonia in mixed-ligand complexes. researchgate.net |
| H-bonding (1st-2nd shell) | Energetic preference of 20-35 kJ/mol for H₂O. acs.org | Stabilization of a planar four-coordinate primary shell. acs.org |
| Inter-complex H-bonding | Transmits cooperative interactions. | Influences dynamic Jahn-Teller effects and phase transitions. |
| Ionic Interactions | Electrostatic attraction between [Cu(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻. | Defines the overall crystal lattice structure. |
Computational Studies of Phase Transitions and Structural Dynamics
Ammonium copper(II) sulfate, as a Tutton salt, exhibits interesting structural dynamics, particularly related to the Jahn-Teller effect inherent in octahedral Cu(II) complexes. While comprehensive first-principles simulations of its phase transitions are not widely documented, experimental studies coupled with theoretical models provide significant insights.
Studies on deuterated ammonium copper(II) sulfate, (ND₄)₂Cu(D₂O)₆₂, have been particularly revealing. Neutron and X-ray diffraction experiments conducted at various temperatures show that the Jahn-Teller distorted octahedral [Cu(D₂O)₆]²⁺ ion undergoes dynamic changes. As the temperature is raised above ~200 K, the intermediate and longest Cu-O bond lengths progressively converge. This structural change is a manifestation of the dynamic nature of the Jahn-Teller distortion, where the complex fluctuates between different distorted geometries.
Theoretical models suggest this behavior is governed by a Boltzmann thermal distribution between different energy states, which correspond to different orientations of the distorted [Cu(D₂O)₆]²⁺ ion within the lattice. However, for the pure copper salt, this simple model is insufficient, indicating that cooperative interactions between adjacent copper complexes, mediated by the hydrogen-bond network, are dominant in dictating the thermal behavior.
Furthermore, a phase transition has been predicted near 340 K. researchgate.net This transition is thought to be driven by the hindered rotation of the ammonium (ND₄)⁺ ions. At higher temperatures, the crystal lattice stretches, and the CuO₆ octahedron experiences a rhombic distortion, potentially leading to a tetragonally compressed geometry above the transition temperature. researchgate.net Such transitions from elongated to compressed tetragonal coordination are typically interpreted as an order-disorder phenomenon of the Jahn-Teller elongated axis. researchgate.net
Coordination Chemistry and Structural Dynamics of Copper Ii in Sulfate Systems
The Jahn-Teller Effect in Hexaaquacopper(II) Ions ([Cu(H₂O)₆]²⁺)
The copper(II) ion has a d⁹ electronic configuration. In an octahedral ligand field, this results in three electrons occupying the two degenerate e_g orbitals (d_z² and d_x²-y²). This degenerate ground state is unstable, and the Jahn-Teller theorem predicts that the complex will distort to remove this degeneracy. The most common distortion observed in [Cu(H₂O)₆]²⁺ is a tetragonal elongation, where two axial Cu-O bonds are significantly longer than the four equatorial Cu-O bonds. This distortion lowers the energy of the d_z² orbital and raises the energy of the d_x²-y² orbital, resulting in a net stabilization of the complex as two electrons occupy the lower energy d_z² orbital and one electron occupies the higher energy d_x²-y² orbital.
In crystalline solids, this distortion is readily observed through techniques like X-ray crystallography. For example, in many Tutton salts containing the [Cu(H₂O)₆]²⁺ ion, the two axial Cu-O distances are typically around 2.38 Å, while the four equatorial Cu-O distances are approximately 1.95 Å. ias.ac.in This elongation is a hallmark of the static Jahn-Teller effect in the solid state. However, in some crystal structures, such as hexaaquacopper(II) dinitrate, the Jahn-Teller distortion is only weakly observed, which may be due to extensive hydrogen-bonding interactions within the crystal lattice that limit the extent of the distortion.
The Jahn-Teller distortion in [Cu(H₂O)₆]²⁺ is not always static. The magnitude of the distortion and the orientation of the elongated axis can be influenced by external factors such as temperature, pressure, and isotopic substitution (deuteration).
Temperature: As the temperature increases, the thermal energy can become sufficient to overcome the energy barrier for reorientation of the elongated axis between the three possible octahedral axes. This dynamic Jahn-Teller effect can lead to an averaging of the bond lengths, making the complex appear to have a more regular octahedral geometry at higher temperatures when studied by techniques with a longer timescale. In the deuterated Tutton salt (ND₄)₂Cu(D₂O)₆₂, the intermediate and longest Cu-O bond lengths of the Jahn-Teller distorted [Cu(D₂O)₆]²⁺ ion progressively converge as the temperature is raised above approximately 200 K. ias.ac.in
Pressure: High pressure generally leads to a reduction in the Jahn-Teller distortion. However, the distortion in Cu²⁺ complexes has been found to be surprisingly robust. In some cases, the coordination sphere of the Cu²⁺ ion is stiffer than the rest of the crystal structure, leading to tilting distortions at high pressure rather than a significant reduction in the bond length differences. For copper difluoride (CuF₂), the Jahn-Teller effect leading to an elongated octahedral coordination of Cu²⁺ is observed up to 72 GPa. chemguideforcie.co.uk
Deuteration: Replacing hydrogen with deuterium (B1214612) in the water ligands can have a subtle but measurable effect on the Jahn-Teller distortion. In ammonium (B1175870) hexaaquacopper(II) sulfate (B86663), the structure changes quite abruptly from that of the pure hydrogenous salt to that of the fully deuterated salt at around 50% deuteration. stackexchange.com A study on a partially deuterated crystal (∼42%) at 15 K showed Cu-O bond distances of 2.281(1) Å, 2.007(1) Å, and 1.975(1) Å, indicating an orthorhombically distorted, tetragonally elongated octahedron. stackexchange.comlibretexts.org This structure is markedly different from the fully deuterated compound at the same temperature, where the directions of the long and intermediate bonds are interchanged. stackexchange.comlibretexts.org These differences are likely associated with changes in the hydrogen-bonding network upon deuteration. stackexchange.comlibretexts.org
The following table presents the temperature dependence of the Cu-O bond lengths in deuterated ammonium copper(II) sulfate hexahydrate, illustrating the dynamic nature of the Jahn-Teller distortion.
| Temperature (K) | Longest Cu-O bond (Å) | Intermediate Cu-O bond (Å) | Shortest Cu-O bond (Å) |
|---|
Data sourced from a study on the crystal structure of deuterated ammonium copper(II) sulfate hexahydrate. ias.ac.in The progressive convergence of the longest and intermediate bond lengths with increasing temperature is evident.
In a crystalline lattice containing multiple Jahn-Teller active centers, the distortions of individual ions are not independent. They can interact with each other, leading to a long-range ordering of the distortions. This phenomenon is known as the cooperative Jahn-Teller effect. These interactions are often transmitted through the lattice, for example, via hydrogen-bonding networks in the Tutton salts. ias.ac.in
The cooperative interactions can have a significant effect on the crystal packing and can lead to structural phase transitions at specific temperatures. In strongly coupled systems, a sharp, first-order phase transition may occur, involving a change in the space group to a new, ordered arrangement of the distorted complexes. In weakly coupled systems, like the Tutton salts, the change is more gradual. The thermal behavior in these cases is dominated by the cooperative interactions between complexes, which are transmitted via the hydrogen-bonding network. ias.ac.in
Solution-Phase Coordination Equilibria Involving Copper(II), Ammonia (B1221849), and Sulfate
In aqueous solution, the coordination environment of the copper(II) ion is dynamic, and the water ligands of the [Cu(H₂O)₆]²⁺ complex can be replaced by other ligands, such as ammonia. The presence of sulfate ions can also influence these equilibria, although it is often considered a non-coordinating or weakly coordinating anion in aqueous solution.
The addition of ammonia to an aqueous solution of a copper(II) salt leads to the stepwise replacement of the coordinated water molecules by ammonia molecules. This results in a series of copper-ammine complexes: [Cu(NH₃)(H₂O)₅]²⁺, [Cu(NH₃)₂(H₂O)₄]²⁺, [Cu(NH₃)₃(H₂O)₃]²⁺, and [Cu(NH₃)₄(H₂O)₂]²⁺. The formation of each of these complexes is characterized by a stepwise formation constant (K_n).
A speciation diagram for the copper(II)-ammonia system shows the relative concentrations of the different copper species as a function of the free ammonia concentration (or pNH₃, the negative logarithm of the free ammonia concentration). At very low ammonia concentrations, the aquated copper(II) ion, [Cu(H₂O)₆]²⁺, is the predominant species. As the ammonia concentration increases, the various ammine complexes are formed sequentially. At high ammonia concentrations, the tetraamminecopper(II) complex, often written as [Cu(NH₃)₄]²⁺ for simplicity, becomes the dominant species. The formation of this deep blue complex is a well-known qualitative test for the presence of copper(II) ions.
| Equilibrium | Stepwise Constant (K_n) | log K_n | Overall Constant (β_n) | log β_n |
|---|
These constants illustrate the thermodynamic favorability of the formation of copper-ammine complexes.
Aqueous Media: The replacement of water ligands by ammonia on the [Cu(H₂O)₆]²⁺ ion in aqueous solution is a classic example of a ligand exchange reaction. The reaction proceeds in a stepwise manner. The kinetics of these reactions have been studied, and the data are consistent with the Eigen-Wilkins mechanism. This mechanism involves the rapid formation of an outer-sphere complex between the aquated copper(II) ion and the incoming ammonia ligand, followed by the rate-determining step of water dissociation from the inner coordination sphere. Due to the Jahn-Teller effect, the axial water molecules are more labile (more easily exchanged) than the equatorial ones. Therefore, the initial substitution steps are thought to occur at the axial positions. However, the final, more stable tetraammine complex has the four ammonia ligands in the equatorial positions.
Non-Aqueous Media: Ligand exchange reactions of copper(II) complexes in non-aqueous solvents can proceed through different mechanisms, often influenced by the nature of the solvent and the ligands involved. In some cases, the reaction proceeds via a nucleophilic attack of the incoming ligand on the coordinated ligand or the metal center. For example, the amine exchange of some copper(II) Schiff base complexes in ethanol (B145695) proceeds by a nucleophilic attack of the exchanging amine on the electron-deficient carbon of the polarized imine group. ias.ac.in The solvent can also play a direct role in the reaction mechanism, either by competing for coordination sites or by influencing the stability of the transition state. The rate of ligand exchange can be significantly affected by the solvent's polarity, coordinating ability, and steric properties.
Interplay between Crystal Structure and Electronic Configuration of Copper(II)
The distinct chemical and physical properties of sulfuric acid, ammonium copper(2+) salt, specifically its hexahydrate form ((NH₄)₂Cu(SO₄)₂·6H₂O), are deeply rooted in the interplay between its crystal structure and the electronic configuration of the central copper(II) ion. This compound is part of a family of isomorphous double salts known as Tutton's salts, which crystallize in a monoclinic system with the P2₁/a space group. researchgate.net The fundamental unit of the structure features a copper(II) ion coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ complex. researchgate.netscribd.com
In the case of ammonium copper(II) sulfate hexahydrate, this theoretical principle is borne out by X-ray crystallography data. The coordination geometry around the Cu²⁺ ion is not a perfect octahedron but is instead a tetragonally distorted octahedron. scribd.com Four of the coordinating water molecules lie in a square plane relatively close to the copper ion, while the other two water molecules are located at significantly greater distances along the axial positions. scribd.com This elongation of two of the Cu-O bonds effectively removes the electronic degeneracy of the d⁹ configuration. scribd.com Paramagnetic resonance measurements also support the presence of this tetragonal distortion of the water molecule octahedron around the copper ion. scribd.com
The precise bond lengths determined through crystallographic studies quantify this distortion. The structure reveals different distances between the central copper ion and the oxygen atoms of the coordinating water molecules, as detailed in the table below.
| Bond | Bond Length (Å) | Description |
|---|---|---|
| Cu-H₂O (Equatorial) | ~2.05 | Shorter bonds to the four water molecules in the square plane. scribd.com |
| Cu-H₂O (Axial) | ~2.41 | Elongated bonds to the two water molecules perpendicular to the plane. scribd.com |
This structural distortion, driven by the electronic configuration of Cu(II), is a defining characteristic of the coordination chemistry of this compound and significantly influences its spectroscopic and magnetic properties.
Substitutional Mechanisms of Copper(II) Ions in Host Lattices
The incorporation of copper(II) ions into host crystal lattices is a complex process that involves significant structural and charge-balancing accommodations. A detailed investigation into the habit modification of ammonium sulfate crystals by trace amounts of Cu²⁺ ions provides a clear example of such a substitutional mechanism. rsc.org
When ammonium sulfate is crystallized in the presence of Cu²⁺ ions, the dopant ions are found to be uniformly distributed throughout the crystal, maintaining their divalent state. rsc.org Spectroscopic analyses, such as EXAFS (Extended X-ray Absorption Fine Structure), reveal that the incorporated Cu²⁺ ion does not directly replace an ammonium (NH₄⁺) ion, as might be expected. Instead, a more complex substitution occurs. The copper(II) ion exists within the host lattice as a hydrated complex, linked to four water molecules in a square-planar arrangement. rsc.org There are also weaker interactions between the copper ion and axial oxygen atoms from two of the host's sulfate groups. rsc.org
This intricate mechanism is rationalized by quantum chemistry calculations, which show that the charges on the protons of the water molecules hydrating the copper ion closely resemble those on the ammonium ions. rsc.org This similarity allows the charged water molecules to effectively "mimic" the ammonium ions during the adsorption process at the crystal surface, facilitating this complex substitution. rsc.org
| Component | Action | Role/Reason |
|---|---|---|
| [Cu(H₂O)₄]²⁺ complex | Incorporated into the lattice | The doping species that enters the host crystal. rsc.org |
| SO₄²⁻ ion | Replaced by the copper complex | Occupies the lattice site where substitution occurs. rsc.org |
| 4 x NH₄⁺ ions | Removed from the lattice | Maintains charge neutrality following the substitution. rsc.org |
In other, dissimilar host lattices such as hydroxyapatite, copper ions have been shown to substitute for calcium ions. mdpi.com However, upon heating, these copper ions can begin to exit the lattice structure, indicating that the stability of the substitution is highly dependent on the nature of the host lattice and external conditions. mdpi.com
Thermal Decomposition Mechanisms and Thermodynamic Stability
Thermogravimetric Analysis (TGA) for Quantifying Decomposition Stages
Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes in a material as a function of temperature. For ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, the TGA curve reveals a series of distinct mass loss steps corresponding to dehydration and subsequent decomposition.
The initial stages of thermal decomposition involve the loss of the six molecules of water of crystallization. This dehydration process typically occurs in overlapping steps between approximately 80°C and 230°C. The complete loss of all six water molecules corresponds to a theoretical mass loss of approximately 27.03%, based on the molar mass of the hexahydrate (399.8 g/mol ). nih.gov The dehydration scheme can vary, with the water molecules being released sequentially or in groups, leading to the formation of lower hydrates before the anhydrous salt, (NH₄)₂Cu(SO₄)₂, is formed. researchgate.net
The process can be summarized by the following general reaction: (NH₄)₂Cu(SO₄)₂·6H₂O(s) → (NH₄)₂Cu(SO₄)₂(s) + 6H₂O(g)
Below is a representative data table outlining the typical stages of dehydration as observed by TGA.
| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
|---|---|---|---|---|
| Stage I | ~80 - 150 | Loss of 4H₂O | 18.02 | ~18 |
| Stage II | ~150 - 230 | Loss of 2H₂O | 9.01 | ~9 |
| Total | ~80 - 230 | Total Dehydration | 27.03 | ~27 |
Following complete dehydration, the resulting anhydrous salt, (NH₄)₂Cu(SO₄)₂, remains stable for a short temperature range before undergoing a complex, multi-step decomposition starting at approximately 230°C. researchgate.net This phase involves the breakdown of the ammonium and sulfate ions.
The decomposition of the anhydrous salt proceeds through several stages:
Decomposition of Ammonium Ions: Initially, the ammonium sulfate component breaks down. This process itself is complex and can involve the formation of ammonium bisulfate (NH₄HSO₄) as an intermediate. researchgate.netresearchgate.net
Decomposition of Sulfate Anions: At higher temperatures, the copper sulfate and any remaining intermediate sulfates decompose. This results in the evolution of sulfur oxides.
Residue Formation: The final solid residue left at temperatures above approximately 800°C is copper(II) oxide (CuO). africaresearchconnects.com
The table below details the high-temperature decomposition stages.
| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss from Anhydrous (%) | Final Residue (%) of Original Mass |
|---|---|---|---|---|
| Stage III | ~230 - 450 | Decomposition of (NH₄)₂SO₄ component | Varies (multiple steps) | N/A |
| Stage IV | ~650 - 800 | Decomposition of CuSO₄ component to CuO | Varies | ~19.9 |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA and DSC are used to measure the thermal events associated with decomposition by monitoring the temperature difference or heat flow between the sample and a reference material.
The thermal decomposition of ammonium copper(II) sulfate hexahydrate is characterized by a series of endothermic events. researchgate.net Each stage of mass loss observed in the TGA curve corresponds to an endothermic peak in the DTA or DSC curve, signifying an energy-absorbing process.
Dehydration: The multi-stage loss of water of crystallization is observed as a broad or a series of distinct endothermic peaks in the range of 80°C to 230°C.
Anhydrous Decomposition: The subsequent decomposition of the anhydrous salt at higher temperatures is also marked by strong endothermic peaks, corresponding to the breakdown of the crystal lattice and the release of gaseous products. researchgate.net
No major exothermic events, which would indicate processes like oxidation or certain types of crystalline rearrangement, are typically reported for the main decomposition pathway in an inert atmosphere.
Differential Scanning Calorimetry (DSC) allows for the quantitative estimation of the enthalpy change (ΔH) associated with thermal events, such as dehydration. By integrating the area under an endothermic peak corresponding to the loss of water, the enthalpy of dehydration can be calculated. For related hydrated compounds like copper sulfate pentahydrate, the activation energy for the removal of different water molecules has been calculated, indicating varying bond strengths within the crystal lattice. researchgate.net While specific enthalpy values for each dehydration step of ammonium copper(II) sulfate hexahydrate require precise experimental data, the DSC technique provides the means to determine the energy required to remove the water of crystallization.
Coupled Thermal Analysis Techniques (e.g., TGA-MS) for Evolved Gas Analysis
To identify the gaseous species produced during decomposition, TGA is often coupled with a mass spectrometer (TGA-MS). measurlabs.comwikipedia.org This technique provides real-time analysis of the evolved gases, correlating their identity with specific mass loss events. eag.commt.com
For ammonium copper(II) sulfate hexahydrate, TGA-MS analysis would reveal the following:
Dehydration Stages (~80-230°C): The primary evolved gas is water (H₂O), which would be detected by its characteristic mass-to-charge ratio (m/z) of 18.
Anhydrous Salt Decomposition (>230°C): A more complex mixture of gases is released.
Ammonia (B1221849) (NH₃): Detected at m/z 17, resulting from the breakdown of the ammonium ions. eag.com
Sulfur Dioxide (SO₂) and Sulfur Trioxide (SO₃): Detected at m/z 64 and 80, respectively, from the decomposition of the sulfate groups. SO₃ is often unstable at high temperatures and may decompose further to SO₂ and O₂. researchgate.net
Nitrogen (N₂) and Nitrogen Oxides (N₂O, NO): Potential secondary decomposition products of ammonia under certain atmospheric conditions. jes.or.jp
Water (H₂O): Water can also be a product of the high-temperature decomposition of ammonium bisulfate intermediates. researchgate.net
TGA-MS is crucial for elucidating the complex reaction mechanism of the high-temperature decomposition, confirming the nature of the intermediate steps and final gaseous products. eag.com
Theoretical Modeling of Thermal Decomposition Pathways and Intermediate Species
Theoretical and computational modeling provides profound insights into the complex mechanisms governing the thermal decomposition of "Sulfuric acid, ammonium copper(2+) salt," more commonly known as tetraamminecopper(II) sulfate ([Cu(NH₃)₄]SO₄). While comprehensive computational studies dedicated solely to this compound are limited, the decomposition pathways can be inferred from experimental data and theoretical principles applied to analogous systems. Methodologies such as Density Functional Theory (DFT) are instrumental in mapping potential energy surfaces, identifying transition states, and calculating the thermodynamic parameters associated with each decomposition step.
Experimental studies, including thermogravimetric analysis (TGA), show that the decomposition of tetraamminecopper(II) sulfate is not a single-event process but occurs in discrete, sequential steps. mdpi.comscribd.com The primary pathway involves the endothermic, stepwise loss of ammonia ligands, followed by the decomposition of the resulting anhydrous copper sulfate at higher temperatures. scribd.com
The generally accepted decomposition sequence is as follows:
Deamination to Diamminecopper(II) Sulfate: The initial step involves the loss of two ammonia molecules to form the diamminecopper(II) sulfate intermediate. [Cu(NH₃)₄]SO₄(s) → [Cu(NH₃)₂]SO₄(s) + 2NH₃(g)
Formation of Anhydrous Copper Sulfate: The diammine intermediate further decomposes, releasing the remaining two ammonia ligands to yield anhydrous copper sulfate. [Cu(NH₃)₂]SO₄(s) → CuSO₄(s) + 2NH₃(g)
Decomposition of Copper Sulfate: At significantly higher temperatures, the anhydrous copper sulfate decomposes into copper(II) oxide and sulfur trioxide. mt.com CuSO₄(s) → CuO(s) + SO₃(g)
Decomposition of Sulfur Trioxide: Sulfur trioxide itself is unstable at high temperatures and further decomposes into sulfur dioxide and oxygen. mt.com SO₃(g) ⇌ SO₂(g) + ½O₂(g)
Theoretical modeling would aim to calculate the key energetic parameters for each of these steps. DFT calculations can be used to determine the bond dissociation energies (BDEs) for the copper-ammonia (Cu-N) bonds, predicting the energy required to remove each ligand sequentially. Such calculations would elucidate why the decomposition proceeds via a stable diammine intermediate ([Cu(NH₃)₂]SO₄) rather than through the loss of all four ammonia molecules simultaneously. Furthermore, computational models can predict the activation energies (Ea) for each reaction step, providing a theoretical basis for the temperatures at which these transitions are observed experimentally.
The table below outlines the key species involved in the decomposition pathway as identified through experimental analysis and targeted for theoretical investigation.
Table 1: Postulated Intermediate and Final Species in the Thermal Decomposition of [Cu(NH₃)₄]SO₄
| Formula | Chemical Name | Role in Pathway |
|---|---|---|
| [Cu(NH₃)₄]SO₄ | Tetraamminecopper(II) sulfate | Reactant |
| [Cu(NH₃)₂]SO₄ | Diamminecopper(II) sulfate | Intermediate Species |
| CuSO₄ | Copper(II) sulfate | Intermediate Species |
| NH₃ | Ammonia | Gaseous Product |
| CuO | Copper(II) oxide | Solid Product |
| SO₃ | Sulfur trioxide | Gaseous Intermediate |
| SO₂ | Sulfur dioxide | Gaseous Product |
This table is interactive. You can sort the columns by clicking on the headers.
A detailed computational study would provide quantitative data on the thermodynamics and kinetics of the decomposition. The expected focus and outputs of such a theoretical investigation are summarized in the following table.
Table 2: Focus of Theoretical Modeling for Key Decomposition Steps
| Reaction Step | Description | Type of Theoretical Data to be Calculated | Expected Thermodynamic Finding |
|---|---|---|---|
| [Cu(NH₃)₄]SO₄ → [Cu(NH₃)₂]SO₄ + 2NH₃ | Loss of the first two ammonia ligands. | Bond Dissociation Energy (Cu-NH₃), Activation Energy (Ea), Reaction Enthalpy (ΔH) | Endothermic |
| [Cu(NH₃)₂]SO₄ → CuSO₄ + 2NH₃ | Loss of the final two ammonia ligands. | Bond Dissociation Energy (Cu-NH₃), Activation Energy (Ea), Reaction Enthalpy (ΔH) | Endothermic |
| CuSO₄ → CuO + SO₃ | Breakdown of the sulfate anion. | Activation Energy (Ea), Reaction Enthalpy (ΔH) | Endothermic |
This table is interactive. You can sort the columns by clicking on the headers.
In related computational studies, such as the investigation of ammonium persulfate decomposition using DFT, researchers have successfully calculated the energy of each step in proposed pathways to determine the most likely mechanism. researchgate.net Similar approaches applied to tetraamminecopper(II) sulfate would confirm the sequential deamination pathway and provide precise energy barriers for the cleavage of the Cu-N and S-O bonds, offering a complete, molecular-level understanding of its thermal instability.
Advanced Functional Applications in Materials Science
Applications in Thermochemical Heat Storage Systems
Thermochemical heat storage (TCHS) is a promising technology for efficiently storing thermal energy, particularly from intermittent sources like solar power. The storage principle relies on reversible chemical reactions that absorb heat during an endothermic process (charging) and release it during an exothermic process (discharging). The system involving the ammoniation and deammoniation of copper sulfate (B86663), which forms a complex structurally related to sulfuric acid, ammonium (B1175870) copper(2+) salt, has been identified as a promising candidate for medium-temperature TCHS applications. nih.govresearchgate.net
Evaluation of Dehydration Enthalpies and Energy Density for Heat Storage Potential
The potential of a material for thermochemical heat storage is largely determined by its dehydration enthalpy and energy storage density. The reaction between anhydrous copper sulfate (CuSO₄) and ammonia (B1221849) (NH₃) to form tetraamminecopper(II) sulfate ([Cu(NH₃)₄]SO₄) is a highly exothermic reaction, indicating a significant release of heat upon ammoniation. nih.gov Conversely, the decomposition of [Cu(NH₃)₄]SO₄ to release ammonia is an endothermic process that effectively stores heat.
The heat of reaction for the formation of [Cu(NH₃)₄]SO₄ from CuSO₄ is reported to be 1.77 MJ kg⁻¹, which corresponds to a high energy storage density of 6.38 GJ m⁻³. nih.gov This high energy density makes it an attractive material for compact thermal energy storage systems. researchgate.net The dehydration of related Tutton salts, which share a similar crystal structure, also exhibit significant dehydration enthalpies. For instance, a mixed Tutton salt, (K₀.₈₆Na₀.₁₄)₂Ni(SO₄)₂(H₂O)₆, has a dehydration reaction enthalpy of 349.8 kJ/mol, resulting in a thermochemical energy storage density of 1.79 GJ/m³. mdpi.com Another mixed Tutton salt, K₂V₀.₄₇Ni₀.₅₃(SO₄)₂(H₂O)₆, shows a dehydration enthalpy of approximately 360 kJ/mol and an energy storage density of about 1.84 GJ/m³. mdpi.com These values for structurally similar compounds underscore the potential of ammonium copper(2+) sulfate systems for high-density heat storage.
Table 1: Thermochemical Properties of Related Copper and Tutton Salt Systems
| Compound/System | Dehydration/Reaction Enthalpy | Energy Storage Density | Reference |
|---|---|---|---|
| CuSO₄ + 4NH₃ ↔ [Cu(NH₃)₄]SO₄ | 1.77 MJ kg⁻¹ | 6.38 GJ m⁻³ | nih.gov |
| (K₀.₈₆Na₀.₁₄)₂Ni(SO₄)₂(H₂O)₆ | 349.8 kJ/mol | 1.79 GJ/m³ | mdpi.com |
Investigation of Reversible Dehydration Reactions and Cyclability
For a thermochemical heat storage system to be practical, the underlying chemical reaction must be highly reversible and stable over numerous cycles of charging and discharging. The CuSO₄/NH₃ system has been shown to exhibit excellent reversibility. nih.govresearchgate.net The decomposition of [Cu(NH₃)₄]SO₄ regenerates the initial anhydrous CuSO₄, which can then be re-ammoniated to release the stored heat. nih.gov Studies on various composite materials of CuSO₄ with inert supports have demonstrated that the ammoniation and deammoniation cycles are fully reversible. nih.gov
The cyclability of related salt hydrates has also been investigated. For instance, the dehydration and rehydration of CuSO₄ hydrates have been studied over multiple cycles, showing that while the initial cycles may differ slightly in their temperature profiles, subsequent cycles become consistent. tno.nl Tutton salts, in general, are noted for their reversible dehydration-rehydration behavior, which is a key characteristic for their potential in thermochemical heat storage. researchgate.net The ability to tailor the properties of mixed Tutton salts by substituting different metal cations allows for the optimization of their cyclability and performance. researchgate.net
Optical Materials for Specific Wavelength Ranges
The optical properties of materials containing transition metal ions are of great interest for applications such as filters and sensors. The specific electronic configuration of the copper(II) ion in the sulfuric acid, ammonium copper(2+) salt system gives rise to distinct absorption characteristics in the electromagnetic spectrum.
Development of UV Light Filters and UV Sensor Materials
Mixed crystals of ammonium nickel-copper sulfate hexahydrate, a Tutton's salt with the empirical formula (NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O, have been identified as promising materials for UV light filters. mdpi.com These crystals exhibit high transmittance, up to 98%, in the ultraviolet region of the spectrum. mdpi.com Specifically, a mixed crystal with 50% copper composition shows a sharp and narrow band-pass in the wavelength range of 230-385 nm. researchgate.net This high transmittance in the UV region makes these crystals suitable for applications in solar-blind technology. mdpi.com The thermal stability of these crystals, with some demonstrating high dehydration temperatures up to 108 °C, makes them excellent candidates for UV light filters in high-temperature applications. mdpi.com The development of such materials is crucial for protecting sensitive equipment and biological systems from harmful UV radiation. While their potential as UV light filters is evident, further research is needed to explore their specific applications as UV sensor materials.
Catalytic Activity and Mechanistic Investigations
Copper(II) complexes are well-known for their catalytic activity in a variety of organic reactions. The ability of the copper ion to cycle between different oxidation states and its Lewis acidity make it a versatile catalyst.
Copper(II) Complexes as Catalysts for Organic Reactions (e.g., Urea (B33335) Synthesis from Ammonium Carbamate)
A significant application of copper(II) complexes derived from the this compound system is in the catalytic synthesis of urea from ammonium carbamate (B1207046). acs.orgnih.govresearchgate.net The tetraammineaquacopper(II) sulfate complex, [Cu(NH₃)₄(H₂O)]SO₄, has been shown to effectively catalyze the formation of urea from ammonium carbamate in an aqueous solution. acs.orgnih.gov In a high-pressure metal reactor at 120 °C, a urea yield of up to 18 ± 6% was achieved after 15 hours in the presence of the catalyst, with no significant urea formation observed in its absence. acs.orgnih.gov
Mechanistic investigations using density functional theory (DFT) have provided insights into the catalytic cycle. acs.orgnih.govresearchgate.net The calculations suggest that the [Cu(NH₃)₄]²⁺ complex is the likely effective catalyst structure. acs.orgnih.gov The proposed mechanism involves the coordination of carbamate to the copper complex, which is believed to be the initial step of the catalyzed reaction. acs.orgnih.gov Carbamic acid is thought to be a transient intermediate that facilitates the removal of a hydroxyl group, leading to the formation of urea. acs.orgnih.gov This research opens avenues for the rational design of more efficient catalysts for urea synthesis, a process of immense industrial importance for the production of fertilizers. acs.orgnih.govresearchgate.net The catalyst, [Cu(NH₃)₄(H₂O)]SO₄, was also found to be recoverable at the end of the reaction. acs.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper sulfate |
| Tetraamminecopper(II) sulfate |
| Ammonium nickel-copper sulfate hexahydrate |
| (K₀.₈₆Na₀.₁₄)₂Ni(SO₄)₂(H₂O)₆ |
| K₂V₀.₄₇Ni₀.₅₃(SO₄)₂(H₂O)₆ |
| Tetraammineaquacopper(II) sulfate |
| Ammonium carbamate |
| Urea |
Elucidation of Catalytic Reaction Mechanisms and Identification of Active Copper Species
This compound, commonly known as tetraamminecopper(II) sulfate, often serves as a pre-catalyst, transforming into the active catalytic species under specific reaction conditions. The elucidation of its catalytic mechanisms involves understanding the dynamic equilibrium between different copper-ammonia complexes and the role of copper's oxidation states. The active species are typically copper ions complexed with ammonia, and their specific nature depends on the reaction environment, particularly the pH and electrochemical potential. mdpi.com
In the copper-ammonia-sulfate system, Pourbaix diagrams indicate that Cu(I) can exist as Cu(NH₃)₂⁺, while Cu(II) species are present as Cu(NH₃)₄²⁺ and Cu(NH₃)₅²⁺. mdpi.com The catalytic cycle in many reactions is believed to involve the interplay between these Cu(I) and Cu(II) species. mdpi.commdpi.com The ammonia ligands play a crucial role by stabilizing the copper ions in solution, influencing the electronic and steric environment of the copper center, and thereby affecting its catalytic activity. researchgate.net
| Catalyst | Catalytic Performance (% Conversion) |
|---|---|
| Copper (II) sulphate pentahydrate | 34.6% |
| Tetra-amminocopper (II) sulphate | 50.4% |
| Bis-ethylenediamine copper (II) sulphate | 65.3% |
Role in Flotation Processes and Mineral Activation
The compound plays a significant role in mineral processing, particularly in the froth flotation of sulfide (B99878) ores. It functions as a powerful activator, enhancing the separation of valuable minerals from gangue materials by modifying the mineral surfaces to make them more amenable to collector adsorption. mdpi.comtaoyuanchemical.com
The activation of zinc sulfide minerals like marmatite ((Zn,Fe)S) with copper sulfate is a standard practice in flotation. mdpi.comresearchgate.net However, the efficiency of this process can be significantly hindered, especially under alkaline conditions, due to the precipitation of hydrophilic species like copper hydroxide (B78521) and zinc hydroxide on the mineral surface. mdpi.com The addition of ammonium salts, which form this compound in situ with copper sulfate, provides a solution to this issue. mdpi.comresearchgate.netsemanticscholar.org
The enhancement mechanism involves several key processes:
Formation of Soluble Complexes : In the presence of ammonium salts, ammonia (NH₃) complexes with copper ions (Cu²⁺) to form soluble copper ammine complexes, such as [Cu(NH₃)n]²⁺ (where n can be 1-4). mdpi.comresearchgate.netjournalssystem.com
Prevention of Hydroxide Precipitation : These stable complexes keep the copper ions in the solution, preventing their precipitation as copper hydroxide, even at higher pH levels. mdpi.comshahroodut.ac.ir The copper ammine complex acts as a stable reservoir of Cu²⁺, releasing it as needed for activation. mdpi.comsemanticscholar.org
Dissolution of Passivating Layers : The aqueous ammonia (NH₃(aq)) generated from the ammonium salt promotes the dissolution of hydrophilic zinc hydroxide layers that may have formed on the marmatite surface. mdpi.comresearchgate.net
Promotion of Sulfide Activation : By removing passivating hydroxide layers and ensuring a steady supply of copper ions, the system facilitates the primary activation reaction. This involves the transformation of adsorbed copper species into a stable and more hydrophobic copper sulfide (CuS) layer on the mineral surface. mdpi.combohrium.com This CuS layer readily adsorbs thiol collectors, which are essential for flotation. mdpi.com
Research has demonstrated a significant increase in the flotation recovery of marmatite when ammonium sulfate is used in conjunction with copper activation. bohrium.com
| Activation Method | Marmatite Flotation Recovery |
|---|---|
| Direct Copper Activation | ~65% |
| Enhanced Activation with Ammonium Sulfate | ~82% |
The addition of ammonium salts during copper activation fundamentally modifies the surface chemistry of sulfide minerals, which is the key to regulating their hydrophobicity. mdpi.comresearchgate.net Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) have confirmed these changes. mdpi.comresearchgate.netbohrium.com
When marmatite is activated with copper sulfate in the presence of an ammonium salt, the mineral surface adsorbs significantly more copper sulfide and less copper hydroxide and zinc hydroxide. mdpi.comresearchgate.net The concentration of copper atoms on the marmatite surface after this enhanced activation can be nearly three times higher than after direct copper activation. bohrium.com This shift in surface composition—from being partially covered by hydrophilic hydroxides to being more extensively covered by a copper sulfide layer—is the primary driver for increased hydrophobicity. mdpi.combohrium.com The resulting surface more effectively adsorbs xanthate collectors, rendering the mineral particle aerophilic (having an affinity for air bubbles), which is a prerequisite for successful froth flotation. mdpi.comresearchgate.net The change in surface composition directly improves the hydrophobicity of the mineral surface, leading to an improvement in the activation and recovery of marmatite. researchgate.net
| Element | Direct Copper Activation | Enhanced Activation with Ammonium Salt |
|---|---|---|
| Copper (Cu) | Low (e.g., 0.8%) | High (e.g., 2.2%) |
| Oxygen (O) | High | Significantly Lower |
| Sulfur (S) as Cu-S | Low | Significantly Higher |
Future Research Directions and Emerging Paradigms
Design and Synthesis of Novel Hybrid Ammonium (B1175870) Copper Sulfate (B86663) Materials with Tailored Properties
The synthesis of novel hybrid materials incorporating the ammonium copper sulfate framework offers a promising avenue for creating materials with customized functionalities. This approach moves beyond the study of the simple double salt to the design of complex, multifunctional systems.
One key direction is the development of metal-organic frameworks (MOFs) that utilize copper sulfate units as nodes or struts. By selecting appropriate organic linkers, it is possible to create porous materials with high surface areas and tunable pore sizes. These hybrid MOFs could find applications in gas storage and separation, catalysis, and sensing. The incorporation of the ammonium cation within the framework or as a counter-ion can further influence the material's properties, such as its stability and selectivity.
Another area of interest is the creation of organic-inorganic hybrid perovskite-type structures. While traditional perovskites are often based on lead halides, research is expanding to include more environmentally benign and compositionally diverse materials. A hypothetical hybrid material could involve the layering of organic ammonium cations with copper sulfate sheets, potentially leading to interesting electronic and optical properties.
The properties of these novel hybrid materials would be highly dependent on their composition and structure. The table below outlines some potential hybrid material designs and their projected properties and applications.
| Hybrid Material Concept | Potential Organic Component | Projected Properties | Potential Applications |
| Ammonium Copper Sulfate MOF | Bipyridine, Carboxylic acids | High porosity, Tunable pore size, Catalytic activity | Gas separation, Heterogeneous catalysis, Chemical sensing |
| Layered Hybrid Perovskite | Long-chain organic amines | 2D electronic structure, Photoluminescence | Optoelectronics, Light-emitting devices |
| Polymer-Ammonium Copper Sulfate Composite | Polyvinyl alcohol, Chitosan | Enhanced mechanical strength, Biocompatibility | Antimicrobial coatings, Agricultural formulations |
The synthesis of these materials will require innovative approaches that go beyond simple precipitation. Techniques such as solvothermal synthesis, microwave-assisted synthesis, and layer-by-layer assembly will be crucial in controlling the crystallization and morphology of the final products. The goal is to achieve a high degree of control over the material's structure from the molecular to the macroscopic level, thereby enabling the tailoring of its properties for specific applications.
Advanced In-Situ and Time-Resolved Characterization of Dynamic Processes and Transient Intermediates
A deeper understanding of the formation and transformation of ammonium copper sulfate and its hybrid derivatives requires advanced characterization techniques that can probe these processes in real-time. Traditional ex-situ methods, where the material is analyzed after the reaction is complete, often miss crucial information about reaction mechanisms and transient intermediates.
In-situ and time-resolved techniques offer a window into the dynamic world of crystallization and chemical reactions. For instance, in-situ X-ray diffraction (XRD) can monitor the evolution of crystalline phases during synthesis, providing information on reaction kinetics and the formation of metastable intermediates. Similarly, in-situ spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can track changes in the chemical bonding and coordination environment of the copper and sulfate ions as the reaction progresses.
One of the key challenges in studying the crystallization of ammonium copper sulfate is understanding the nucleation process. In-situ monitoring techniques can provide valuable data on the formation of pre-nucleation clusters and the early stages of crystal growth. This information is critical for controlling the size, shape, and purity of the final crystalline product.
The table below summarizes some advanced in-situ and time-resolved characterization techniques and the insights they can provide into the dynamic processes involving ammonium copper sulfate.
| Characterization Technique | Information Gained | Relevance to Ammonium Copper Sulfate |
| In-situ X-ray Diffraction (XRD) | Real-time monitoring of crystalline phase evolution, reaction kinetics. | Understanding the crystallization pathway and identifying any polymorphic transformations. |
| In-situ Raman/FTIR Spectroscopy | Tracking changes in molecular vibrations and chemical bonding. | Probing the coordination of water, ammonium, and sulfate to the copper center during dissolution and crystallization. |
| In-situ UV-Vis Spectroscopy | Monitoring changes in the electronic environment of the copper(II) ion. | Studying the formation of different copper-ammine complexes in solution. rsc.orgyoutube.com |
| In-situ Atomic Force Microscopy (AFM) | Visualization of crystal growth at the nanoscale. | Observing the layer-by-layer growth of crystal faces and the influence of additives. |
| Time-resolved Mass Spectrometry | Identification of transient species in the gas or liquid phase. | Detecting volatile intermediates in thermal decomposition or solvothermal synthesis. |
By combining these advanced characterization techniques with traditional methods, researchers can build a comprehensive picture of the dynamic processes and transient intermediates that govern the synthesis and behavior of ammonium copper sulfate-based materials.
Predictive Modeling and Machine Learning Approaches for Materials Discovery and Property Optimization
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. Predictive modeling and machine learning are emerging as powerful tools to accelerate the design and optimization of new materials, including those based on ammonium copper sulfate.
Computational modeling, using techniques such as density functional theory (DFT), can be employed to predict the structural, electronic, and magnetic properties of hypothetical hybrid materials before they are synthesized in the lab. This allows researchers to screen a large number of potential candidates and focus their experimental efforts on the most promising ones. For example, DFT calculations could be used to predict the band gap of a novel layered hybrid perovskite or the binding energy of a gas molecule in a porous MOF.
Machine learning (ML) algorithms can be trained on existing experimental and computational data to identify complex relationships between a material's composition, structure, and properties. These trained models can then be used to predict the properties of new, unseen materials. For instance, an ML model could be developed to predict the solubility of ammonium copper sulfate in different solvents or the catalytic activity of a copper-based MOF for a specific reaction.
The application of these computational approaches can be conceptualized in a feedback loop for materials discovery:
High-Throughput Virtual Screening: A large database of potential hybrid structures is generated computationally.
Property Prediction: DFT and/or ML models are used to predict the desired properties of these virtual materials.
Candidate Selection: The most promising candidates are identified based on the predicted properties.
Experimental Synthesis and Characterization: The selected candidates are synthesized and their properties are measured experimentally.
Model Refinement: The new experimental data is used to retrain and improve the predictive accuracy of the computational models.
The table below provides examples of how predictive modeling and machine learning can be applied to the study of ammonium copper sulfate and its derivatives.
| Computational Approach | Application Area | Predicted/Optimized Property |
| Density Functional Theory (DFT) | Design of novel hybrid materials. | Crystal structure, electronic band structure, magnetic ordering. |
| Molecular Dynamics (MD) | Study of crystallization and dissolution. | Solvation structure, diffusion coefficients, nucleation rates. |
| Machine Learning (ML) Regression | Prediction of material properties. | Solubility, thermal stability, catalytic activity. mdpi.com |
| ML Classification | Guiding synthesis outcomes. | Predicting the formation of a specific crystal phase under given reaction conditions. |
The integration of predictive modeling and machine learning into the research workflow has the potential to significantly accelerate the pace of discovery and innovation in the field of ammonium copper sulfate-based materials.
Exploration of Quantum Phenomena and Spin Dynamics in Low-Dimensional Systems based on Copper(II) Sulfate Frameworks
The presence of the copper(II) ion, with its d⁹ electron configuration and resulting unpaired spin, makes ammonium copper sulfate and its derivatives interesting candidates for studying quantum phenomena and spin dynamics. In the solid state, the interactions between these spins can lead to collective magnetic behavior, particularly in low-dimensional arrangements.
Future research in this area will focus on designing and synthesizing materials where the copper(II) centers are arranged in specific geometries, such as one-dimensional chains or two-dimensional layers. The ammonium and sulfate ions can act as spacers, controlling the distance and interaction pathways between the copper(II) spins. By carefully tuning the crystal structure, it may be possible to engineer materials with specific magnetic properties, such as antiferromagnetism, ferromagnetism, or more exotic quantum spin states.
Advanced spectroscopic techniques, such as electron spin resonance (ESR) and inelastic neutron scattering (INS), will be crucial for probing the spin dynamics in these materials. ESR can provide detailed information about the local environment of the copper(II) ions and the nature of the magnetic interactions. rit.edu INS, on the other hand, can directly measure the collective spin excitations (magnons) and provide insights into the underlying spin Hamiltonian.
A particularly exciting direction is the exploration of quantum phase transitions in these materials. By applying external stimuli, such as high magnetic fields or pressure, it may be possible to drive the system from one quantum state to another. For example, a material that is antiferromagnetically ordered at low temperatures might be driven into a quantum paramagnetic state by a strong magnetic field.
The table below highlights key research areas and the experimental techniques that can be used to investigate quantum phenomena in copper(II) sulfate-based frameworks.
| Research Area | Key Concepts | Experimental Techniques |
| Low-Dimensional Magnetism | Spin chains, 2D magnetic lattices, magnetic frustration. | Magnetic susceptibility measurements, Neutron diffraction. |
| Spin Dynamics | Magnons, spin waves, quantum fluctuations. | Inelastic Neutron Scattering (INS), Terahertz spectroscopy. |
| Quantum Phase Transitions | Quantum critical points, field-induced ordering. | High-field magnetometry, Electron Spin Resonance (ESR) under pressure. |
| Molecular Spintronics | Spin qubits, coherence times. | Pulsed Electron Spin Resonance (ESR). |
The study of quantum phenomena in these relatively simple inorganic compounds can provide fundamental insights into the complex world of quantum magnetism and may ultimately lead to the development of new quantum technologies.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing sulfuric acid, ammonium copper(2+) salt (NH₄)₂Cu(SO₄)₂, and how can purity be optimized?
- Methodology :
- Neutralization : React copper(II) hydroxide with ammonium sulfate in a 1:1 molar ratio under controlled pH (6–7) to avoid Cu(OH)₂ precipitation. Filter and crystallize the product .
- Electrochemical Synthesis : Use copper electrodes in an ammonium sulfate solution with inert anodes (e.g., platinum) to minimize contamination. Monitor current density (e.g., 0.1–0.5 A/cm²) to optimize yield .
- Purity Control : Recrystallize from hot water, and verify purity via sulfate titration (using barium chloride TS) and copper quantification via atomic absorption spectroscopy (AAS) .
Q. How can researchers identify and characterize the cation/anion composition of (NH₄)₂Cu(SO₄)₂?
- Methodology :
- Cation Identification : Add sodium hydroxide TS to a solution; blue precipitate confirms Cu²⁺. For NH₄⁺, warm with NaOH TS and test for ammonia gas using litmus .
- Sulfate Confirmation : Precipitate sulfate with barium chloride TS; a white precipitate (BaSO₄) confirms SO₄²⁻ .
- Advanced Techniques : Use X-ray diffraction (XRD) for crystal structure validation and FTIR to confirm sulfate vibrational modes (~1100 cm⁻¹) .
Q. What are the solubility and stability profiles of (NH₄)₂Cu(SO₄)₂ under varying pH and temperature conditions?
- Methodology :
- Solubility Testing : Dissolve the salt in water at 25°C (≈35 g/100 mL). Test solubility in ethanol (<1 g/100 mL) to guide solvent selection for recrystallization .
- pH Stability : Monitor decomposition at pH <4 (via color change from blue to green, indicating Cu²⁺ reduction) using UV-Vis spectroscopy (λmax = 800 nm for Cu²⁺) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify dehydration steps (e.g., loss of H₂O at 100–150°C) and decomposition (>250°C) .
Advanced Research Questions
Q. How does the electrochemical behavior of (NH₄)₂Cu(SO₄)₂ differ from copper sulfate in electrolytic applications?
- Methodology :
- Cyclic Voltammetry : Compare redox peaks in 0.1 M solutions. (NH₄)₂Cu(SO₄)₂ shows a Cu²⁺/Cu⁰ reduction at −0.2 V (vs. Ag/AgCl), shifted by NH₄⁺ complexation .
- Electrodeposition : Use platinum cathodes to deposit copper films. Ammonium ions improve conductivity but may introduce porosity; characterize deposits via SEM-EDS .
Q. What advanced spectroscopic techniques are suitable for analyzing trace impurities (e.g., Fe, Ni) in (NH₄)₂Cu(SO₄)₂?
- Methodology :
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect metals at ppm levels (e.g., Fe <0.0005%, Ni <0.0005%) .
- X-ray Photoelectron Spectroscopy (XPS) : Identify surface contaminants (e.g., sulfides, oxides) by binding energy shifts .
Q. How does thermal decomposition of (NH₄)₂Cu(SO₄)₂ compare to other ammonium metal sulfates?
- Methodology :
- TGA-DSC Analysis : Decomposition occurs in three stages: (1) H₂O loss (~100°C), (2) NH₃ release (~250°C), (3) SO₃ evolution (~600°C). Compare with Fe or Ni analogues (e.g., FeNH₄(SO₄)₂ decomposes at lower temperatures) .
Q. What role does (NH₄)₂Cu(SO₄)₂ play in catalytic or photocatalytic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
